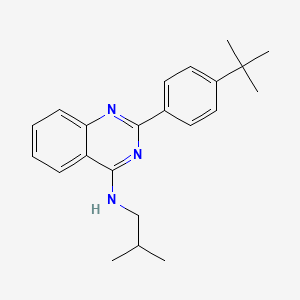![molecular formula C24H23N3O B7758210 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B7758210.png)
4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol is a compound that belongs to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Méthodes De Préparation
The synthesis of 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones with aromatic aldehydes . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .
Applications De Recherche Scientifique
4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex quinazoline derivatives. In biology, it has been studied for its potential anti-cancer and anti-inflammatory properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and bacterial infections . Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mécanisme D'action
The mechanism of action of 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, its anti-cancer activity may involve the inhibition of tyrosine kinases, which are enzymes that play a key role in cell signaling and growth .
Comparaison Avec Des Composés Similaires
4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol can be compared with other similar quinazoline derivatives. Some similar compounds include 4-(4-methylphenoxy)phenyl, 4-tert-butylphenyl, and 4-phenoxyphenyl derivatives . These compounds share a similar quinazoline core structure but differ in the substituents attached to the quinazoline ring. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .
Propriétés
IUPAC Name |
4-[[2-(4-tert-butylphenyl)quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-24(2,3)17-10-8-16(9-11-17)22-26-21-7-5-4-6-20(21)23(27-22)25-18-12-14-19(28)15-13-18/h4-15,28H,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQPRFLTNWHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B7758130.png)
![2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7758134.png)
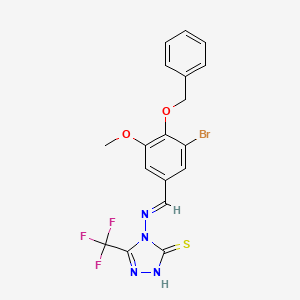
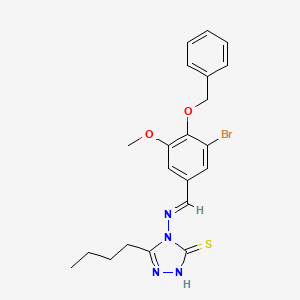
methanone](/img/structure/B7758155.png)
![6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7758158.png)
![N'-[2-(4-Chloro-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine](/img/structure/B7758169.png)
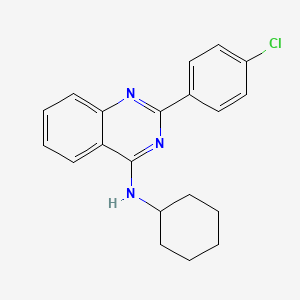
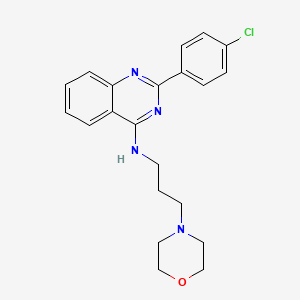
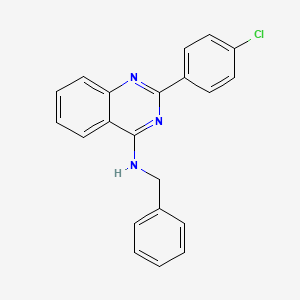
![3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B7758190.png)
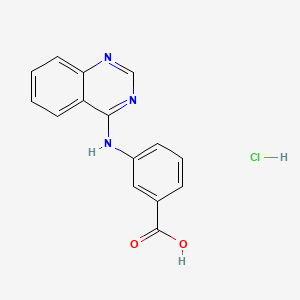
![4-[(2-phenylquinazolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B7758202.png)
